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Compound of Interest

Compound Name:
(Dicyclopropylmethyl)amine

Hydrochloride

CAS No.: 51043-72-2

Cat. No.: B3025387

Get Quote

Executive Summary
Compound: (Dicyclopropylmethyl)amine Hydrochloride CAS (HCl Salt): 51043-72-2 CAS

(Free Base): 13375-29-6 Formula: C

H

N

HCl Molecular Weight: 147.65 g/mol (Salt); 111.19 g/mol (Base)

(Dicyclopropylmethyl)amine Hydrochloride is a specialized aliphatic amine building block

characterized by two cyclopropyl rings attached to a central methine carbon bearing the amino

group. This "bis-cyclopropyl" motif creates a unique steric and electronic environment, making

it a critical pharmacophore in medicinal chemistry. It serves as a metabolically stable

bioisostere for isopropyl or sec-butyl groups, offering resistance to oxidative metabolism while

maintaining lipophilicity.
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Molecular Architecture & Physiochemical
Properties[1][2]
Structural Analysis
The molecule consists of a central

hybridized carbon atom bonded to:

Two Cyclopropyl Groups: These rings introduce significant angular strain (~27.5 kcal/mol per

ring) and steric bulk. The cyclopropyl C-C bonds have high

-character (banana bonds), allowing for hyperconjugative interaction with the adjacent C-N

orbital, potentially lowering the pKa slightly compared to acyclic analogs like
diisopropylamine.

Primary Amine (

in salt form): The hydrochloride salt exists as a stable, crystalline ammonium cation.

Conformational Locking: Unlike an isopropyl group, the cyclopropyl rings are rigid. The "bis-

cyclopropyl" arrangement adopts a staggered conformation to minimize steric repulsion

between the ring hydrogens, creating a "butterfly-like" steric shield around the amine. This

shielding protects the nitrogen from rapid metabolic N-oxidation or deamination.

Key Properties Table[3]
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Property Value Note

Appearance
White to off-white crystalline

solid

Hygroscopic; store under

desiccant.

Melting Point >190 °C (dec)
Typical for amine

hydrochlorides.

Solubility
High in Water, Methanol,

DMSO

Limited solubility in non-polar

solvents (Hexane).

Acidity (pKa)
~10.5 (estimated for conjugate

acid)

Comparable to standard

primary aliphatic amines.

LogP (Free Base) ~1.24
Moderate lipophilicity suitable

for CNS penetration.

Synthetic Pathways[1][2]
The synthesis of (Dicyclopropylmethyl)amine Hydrochloride relies on constructing the C-N

bond at the sterically crowded dicyclopropyl methyl center. Direct substitution is difficult due to

steric hindrance; therefore, reductive methods starting from Dicyclopropyl Ketone are the

industry standard.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from Dicyclopropyl Ketone via Oxime Reduction.
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Detailed Protocol: Oxime Reduction Route
This method is preferred for laboratory-scale synthesis due to high fidelity and ease of

purification.

Step 1: Formation of Dicyclopropyl Ketoxime
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Reagents: Dissolve Dicyclopropyl ketone (1.0 eq) in Ethanol. Add Hydroxylamine

hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

Condition: Reflux for 2–4 hours. Monitor by TLC (disappearance of ketone).

Workup: Remove ethanol under vacuum. Partition residue between water and ethyl acetate.

Dry organic layer (

) and concentrate.

Yield: Typically >90% (White solid).

Step 2: Reduction to Amine

Reagents: Suspend Lithium Aluminum Hydride (LiAlH

, 2.0 eq) in anhydrous THF under Argon/Nitrogen.

Addition: Add the ketoxime (dissolved in THF) dropwise at 0°C.

Reaction: Warm to room temperature, then reflux for 4–6 hours. The steric bulk of the two

cyclopropyl rings requires thermal energy to ensure complete reduction of the C=N bond.

Quench: Standard Fieser workup (

mL

,

mL 15% NaOH,

mL

). Filter precipitate.

Isolation: Concentrate filtrate to obtain the crude free base oil.

Step 3: Salt Formation

Dissolution: Dissolve the crude amine in diethyl ether or dichloromethane.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

Precipitation: The hydrochloride salt will precipitate immediately. Filter, wash with cold ether,

and dry under vacuum.

Structural Characterization (Self-Validating
Systems)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures

must be validated.

Nuclear Magnetic Resonance ( H NMR)
The symmetry of the molecule simplifies the spectrum.

Solvent: DMSO-

or D

O.

0.3 – 0.7 ppm (8H, m): Cyclopropyl methylene protons (

). These appear as complex high-field multiplets characteristic of the strained ring.

1.1 – 1.3 ppm (2H, m): Cyclopropyl methine protons (ring CH attached to central carbon).

2.3 – 2.5 ppm (1H, m): Central methine proton (

). Note: This signal may overlap with solvent peaks in DMSO; D

O is preferred for clarity.

8.0 – 8.5 ppm (3H, br s): Ammonium protons (

). Only visible in DMSO-

; disappears in D

O exchange.
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Mass Spectrometry (LC-MS)
Ionization: ESI+

Parent Ion:

m/z.

Fragmentation: Loss of ammonia (

, -17) to form the dicyclopropylcarbinyl cation (

95) is a common fragmentation pathway.

Medicinal Chemistry Applications
Pharmacophore Logic
The (Dicyclopropylmethyl)amine moiety is a high-value pharmacophore because it combines

lipophilicity with metabolic resistance.

Bioisostere: It acts as a rigid, larger analog of the isopropyl group.

Metabolic Stability: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than acyclic

secondary alkyl C-H bonds (~95 kcal/mol). This makes the adjacent positions resistant to

Cytochrome P450-mediated hydroxylation.

Receptor Affinity: The "butterfly" shape fits into hydrophobic pockets of receptors (e.g.,

Imidazoline

receptors, NMDA receptors) where a flat aromatic ring might be too large and an isopropyl
group too flexible.

Application Diagram
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Figure 2: Medicinal Chemistry Utility and Mechanism of Action.
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[1][2][4][5][6][7]
Handling & Safety Information

Hazard Class: Irritant (Skin/Eye/Respiratory).

Storage: Hygroscopic. Store at room temperature in a tightly sealed container, preferably in a

desiccator.

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Incompatibility: Reacts with acid chlorides and anhydrides to form amides; reacts with

aldehydes to form imines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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